molecular formula C9H8F3NO B8595456 1-Propanone, 1-[6-(trifluoromethyl)-3-pyridinyl]-

1-Propanone, 1-[6-(trifluoromethyl)-3-pyridinyl]-

Cat. No.: B8595456
M. Wt: 203.16 g/mol
InChI Key: WEOTUSVQOXOHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanone, 1-[6-(trifluoromethyl)-3-pyridinyl]- is a useful research compound. Its molecular formula is C9H8F3NO and its molecular weight is 203.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanone, 1-[6-(trifluoromethyl)-3-pyridinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 1-[6-(trifluoromethyl)-3-pyridinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-one

InChI

InChI=1S/C9H8F3NO/c1-2-7(14)6-3-4-8(13-5-6)9(10,11)12/h3-5H,2H2,1H3

InChI Key

WEOTUSVQOXOHIX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 1-[6-(trifluoromethyl)-3-pyridyl]propan-1-ol (2.010 g, 9.796 mmol) in DCM (40 mL). Add 3,3,3-Triacetoxy-3-iodophthalide (4.712 g, 10.776 mmol), and stir for 16 hours. Dilute with DCM (100 mL). Wash with 0.5 N NaOH (100 mL). Dry the organic extracts over Na2SO4; filter; collect the filtrate; and concentrate the filtrate under reduced pressure to give the title compound (1.910 g, 96% yield) as a white solid. 1H NMR (400.43 MHz, d6-DMSO) δ 9.21 (dd, J=0.5, 1.4 Hz, 1H), 8.51-8.49 (m, 1H), 8.03 (dd, J=0.7, 8.1 Hz, 1H), 3.12 (q, J=7.1 Hz, 2H), 1.05 (t, J=7.1 Hz, 3H).
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
3,3,3-Triacetoxy-3-iodophthalide
Quantity
4.712 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
96%

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